molecular formula C10H12INO B8151713 N-[(4-Iodo-3-methylphenyl)methyl]acetamide

N-[(4-Iodo-3-methylphenyl)methyl]acetamide

Cat. No.: B8151713
M. Wt: 289.11 g/mol
InChI Key: LSIBWYAPOWJLMT-UHFFFAOYSA-N
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Description

N-[(4-Iodo-3-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a methyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Iodo-3-methylphenyl)methyl]acetamide typically involves the iodination of a precursor compound followed by acetamidation. One common method involves the reaction of 4-iodo-3-methylbenzyl chloride with acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Iodo-3-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-Iodo-3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Iodo-3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The acetamide group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Iodo-2-methylphenyl)acetamide
  • N-(4-Iodo-3-methylphenyl)acetamide
  • N-(4-Iodo-2,5-dimethylphenyl)acetamide

Uniqueness

N-[(4-Iodo-3-methylphenyl)methyl]acetamide is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct chemical and biological activities compared to similar compounds .

Properties

IUPAC Name

N-[(4-iodo-3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-5-9(3-4-10(7)11)6-12-8(2)13/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIBWYAPOWJLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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